molecular formula C13H17NO B1633871 N-cyclopentyl-4-methylbenzamide

N-cyclopentyl-4-methylbenzamide

Cat. No.: B1633871
M. Wt: 203.28 g/mol
InChI Key: PULPYXXKSPRWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring linked to an amide group, where the nitrogen atom is further substituted with a cyclopentyl moiety. The compound’s structure combines aromaticity with the steric and electronic effects of the cyclopentyl group, making it a subject of interest in medicinal chemistry and materials science. The methyl group at the para position on the benzamide ring enhances lipophilicity, while the cyclopentyl group may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclopentyl-4-methylbenzamide

InChI

InChI=1S/C13H17NO/c1-10-6-8-11(9-7-10)13(15)14-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15)

InChI Key

PULPYXXKSPRWDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-cyclopentyl-4-methylbenzamide can be contextualized by comparing it to related benzamide derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Benzamide Substituents N-Substituent Key Properties/Findings Source
This compound 4-methyl Cyclopentyl High lipophilicity; potential for hydrophobic interactions
4-bromo-N-(2-nitrophenyl)benzamide 4-bromo 2-nitrophenyl Two molecules per asymmetric unit; crystallographic studies highlight steric effects of nitro groups
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-bromo, 4-methoxy 4-methoxy-2-nitrophenyl Enhanced electron-withdrawing effects (nitro) and solubility (methoxy)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl 4-chlorophenyl Fluorescence intensity influenced by chloro and methoxy groups
N-(4-acetylphenyl)-4-methoxybenzamide 4-methoxy 4-acetylphenyl Acetyl group may enhance π-π interactions; used in photophysical studies
2-chloro-N-cyclopentyl-4-[(methanesulfonyl)(methyl)amino]benzamide 2-chloro, methanesulfonyl Cyclopentyl Sulfonamide group increases polarity; potential bioactivity
N-cyclopentyl-4-(methanesulfonamido)benzamide 4-methanesulfonamido Cyclopentyl CAS 717894-54-7; sulfonamido group enhances hydrogen-bonding capacity

Key Comparisons

Electronic Effects: The 4-methyl group in this compound provides electron-donating effects, stabilizing the aromatic ring. In contrast, 4-bromo () and 4-chloro () substituents are electron-withdrawing, which may alter reactivity and spectroscopic profiles.

Sulfonamido and methanesulfonyl groups () significantly enhance polarity, making these compounds more water-soluble compared to this compound .

Conformational and Structural Features :

  • The cyclopentyl group in this compound introduces steric bulk, which may restrict rotational freedom around the amide bond. This contrasts with smaller N-substituents like acetylphenyl () or nitrophenyl (), which allow greater conformational flexibility.
  • Crystallographic data for 4-bromo-N-(2-nitrophenyl)benzamide () reveals two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., halogen bonding) absent in the methyl-substituted analogue .

Spectroscopic and Functional Properties: Fluorescence studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () demonstrate that electron-withdrawing groups (e.g., chloro) quench fluorescence, whereas methoxy groups enhance emission intensity through resonance effects . Sulfonamido-containing analogues () are often explored for biological activity due to their ability to participate in hydrogen-bonding networks, a feature less pronounced in this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.